

Application Notes and Protocols for UCB-6876

Surface Plasmon Resonance (SPR) Analysis

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Compound of Interest

Compound Name: UCB-6876

Cat. No.: B1682057

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **UCB-6876** is a small molecule inhibitor of Tumor Necrosis Factor alpha (TNF α), a key cytokine involved in systemic inflammation. **UCB-6876** functions by binding to and stabilizing a distorted, asymmetric conformation of the TNF α trimer.[1] This allosteric modulation reduces the affinity of TNF α for its receptor, TNFR1, at one of its three binding sites, thereby inhibiting downstream signaling.[1] Surface Plasmon Resonance (SPR) is a label-free technology used to characterize the binding kinetics and affinity of molecular interactions in real-time. This document provides a detailed protocol for analyzing the interaction between **UCB-6876** and human TNF α using SPR.

Quantitative Data Summary

The binding kinetics of **UCB-6876** to human TNF α have been determined using SPR. The key quantitative parameters are summarized in the table below.

Parameter	Value	Reference
Dissociation Constant (KD)	22 μ M	[2][3]
Association Rate (ka)	923 M-1s-1	[3]
Dissociation Rate (kd)	0.02 s-1	[3]

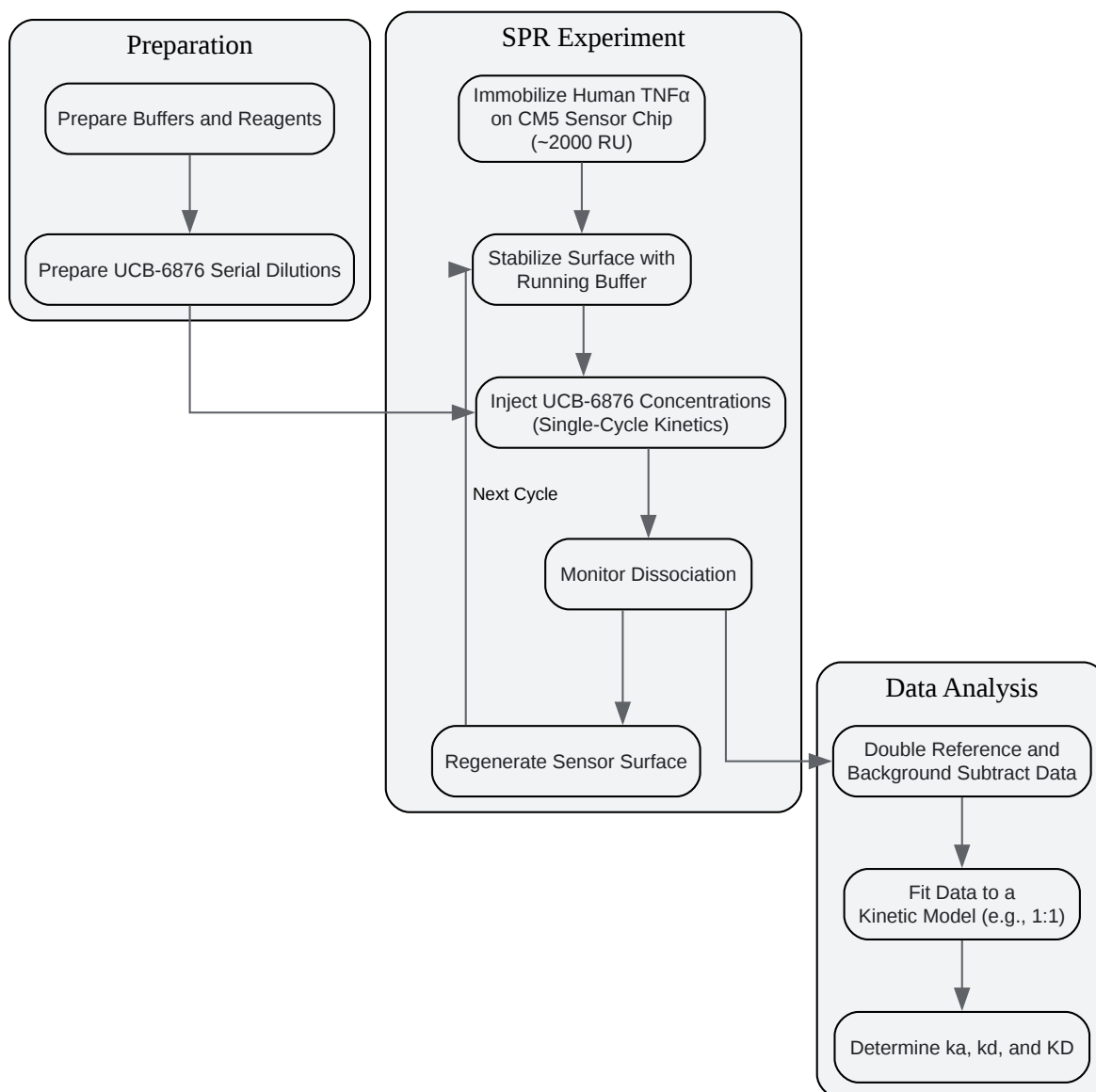
Experimental Protocol: UCB-6876 and TNF α Binding Kinetics via SPR

This protocol is based on methodologies described for the analysis of **UCB-6876** binding to human TNF α using a BIAcore T200 instrument.[4]

1. Materials and Reagents:

- Instrument: BIAcore T200 (GE Healthcare)[4]
- Sensor Chip: CM5 Sensor Chip (GE Healthcare)[4]
- Ligand: Recombinant Human TNF α
- Analyte: **UCB-6876**
- Immobilization Chemistry: Amine Coupling Kit (EDC, NHS, Ethanolamine)
- Running Buffer: HBS-P+ buffer (10 mM HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20) with 5% DMSO.[4]
- Regeneration Solution 1: 40 mM HCl[4]
- Regeneration Solution 2: 5 mM NaOH[4]

2. Experimental Workflow Diagram:



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Caption: Workflow for **UCB-6876** SPR analysis.

3. Detailed Methodology:

a. Ligand Immobilization (Human TNF α):

- Activate the surface of a CM5 sensor chip using a standard amine coupling procedure.
- Immobilize recombinant human TNF α onto Flow Cell 2 (Fc2) to a target level of approximately 2000 Response Units (RU).[\[4\]](#)
- Use Flow Cell 1 (Fc1) as a reference surface with a blank immobilization.[\[4\]](#)
- Deactivate the remaining active esters on both flow cells with an injection of ethanolamine.

b. Analyte Preparation (**UCB-6876**):

- Prepare a stock solution of **UCB-6876** in 100% DMSO.
- Perform a serial dilution of **UCB-6876** in the running buffer (HBS-P+ with 5% DMSO) to obtain the following concentrations for single-cycle kinetics: 15.625 μ M, 31.25 μ M, 62.5 μ M, 125 μ M, and 250 μ M.[\[4\]](#)

c. SPR Binding Assay (Single-Cycle Kinetics):

- Equilibrate the sensor chip surface with running buffer until a stable baseline is achieved.[\[4\]](#)
- Perform a single-cycle kinetics experiment by sequentially injecting the prepared concentrations of **UCB-6876** over both Fc1 and Fc2 at a flow rate of 30 μ L/min.[\[4\]](#)
- Following the final injection, allow the dissociation to be monitored in the running buffer.

d. Surface Regeneration:

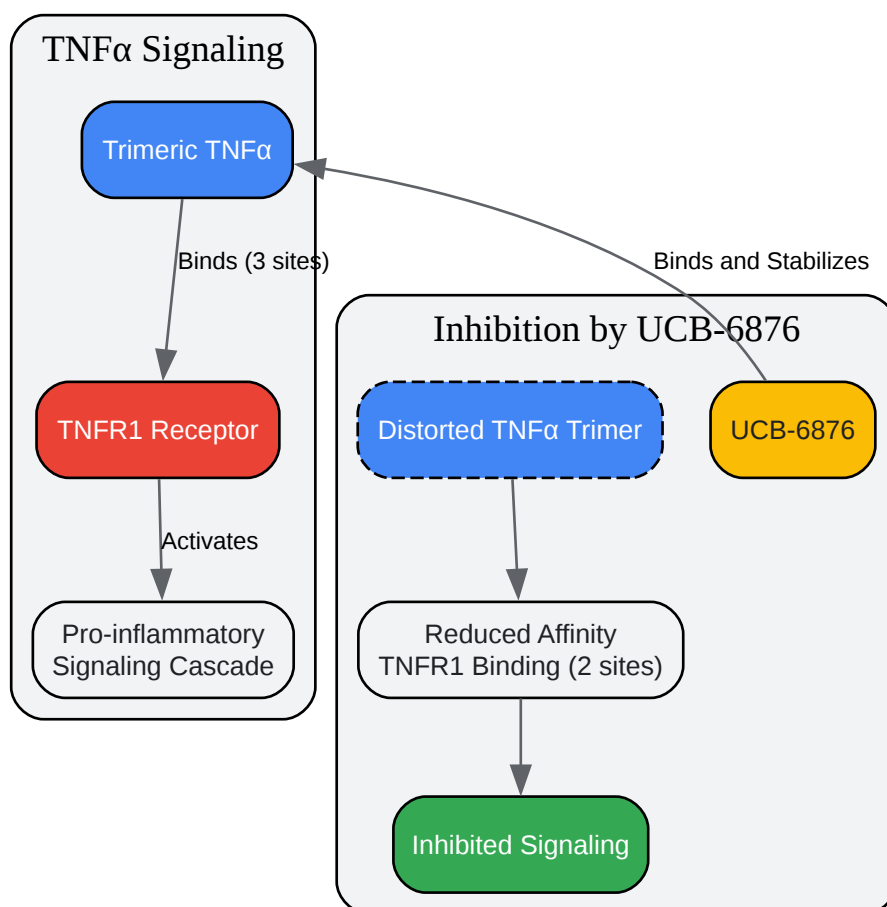
- To regenerate the sensor surface between cycles, perform two consecutive injections of 40 mM HCl for 60 seconds each.[\[4\]](#)
- Follow with a single 30-second injection of 5 mM NaOH.[\[4\]](#)
- Perform all regeneration steps at a flow rate of 10 μ L/min.[\[4\]](#)

4. Data Analysis:

- Process the raw sensorgram data by performing double referencing (subtracting the reference surface data from the active surface data) and background subtraction.[4]
- Analyze the processed binding curves using the BIAcore T200 Evaluation software.[4]
- Fit the data to a suitable kinetic model (e.g., a 1:1 binding model) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Mechanism of Action Signaling Pathway

UCB-6876 inhibits TNF α signaling by stabilizing a distorted trimer, which in turn reduces the binding affinity for TNFR1 at one of the three available sites. This disruption of the TNF-TNFR1 interaction is depicted in the following diagram.



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Caption: **UCB-6876** mechanism of action on TNF α .

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